molecular formula C11H10F2O4 B1630286 3-(2,4-Difluorophenyl)pentanedioic acid CAS No. 959246-68-5

3-(2,4-Difluorophenyl)pentanedioic acid

Cat. No. B1630286
M. Wt: 244.19 g/mol
InChI Key: QGQUIQKNIOALOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-Difluorophenyl)pentanedioic acid is a chemical compound with the molecular formula C11H10F2O4 and a molecular weight of 244.19 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of 3-(2,4-Difluorophenyl)pentanedioic acid consists of 11 carbon atoms, 10 hydrogen atoms, 2 fluorine atoms, and 4 oxygen atoms .

Scientific Research Applications

1. Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives

  • Summary of Application : Pyridopyrimidine derivatives, which can be synthesized from pentanedioic acid derivatives, have shown therapeutic interest and have been approved for use as therapeutics .
  • Methods of Application : The synthetic protocols to prepare these pyridopyrimidine derivatives were considered in this research .
  • Results or Outcomes : The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .

2. Farnesyltransferase Inhibitors

  • Summary of Application : Pentanedioic acid derivatives have been identified as a novel scaffold for farnesyltransferase inhibitors (FTIs) .
  • Methods of Application : Structure-based virtual screening of a commercial library was used to identify these pentanedioic acid derivatives . Chemical modifications of the lead compounds and biological assays were conducted .
  • Results or Outcomes : Some of the pentanedioic acid derivatives displayed excellent inhibition against FTase . The most active compound had an IC50 value of 0.0029 μM .

properties

IUPAC Name

3-(2,4-difluorophenyl)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O4/c12-7-1-2-8(9(13)5-7)6(3-10(14)15)4-11(16)17/h1-2,5-6H,3-4H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQUIQKNIOALOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650706
Record name 3-(2,4-Difluorophenyl)pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Difluorophenyl)pentanedioic acid

CAS RN

959246-68-5
Record name 3-(2,4-Difluorophenyl)pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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